molecular formula C11H7ClF3NO B2524666 4-Chloro-6-methoxy-7-trifluoromethylquinoline CAS No. 25759-93-7

4-Chloro-6-methoxy-7-trifluoromethylquinoline

Cat. No.: B2524666
CAS No.: 25759-93-7
M. Wt: 261.63
InChI Key: WRJAPOKMQVAINS-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-7-trifluoromethylquinoline is an organic compound with the molecular formula C11H7ClF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-7-trifluoromethylquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-6-methoxyquinoline with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the cyclization and trifluoromethylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-7-trifluoromethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which can have different functional groups depending on the reagents used .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-7-trifluoromethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methoxyquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    7-Hydroxy-4-chloro-6-methoxyquinoline:

Uniqueness

4-Chloro-6-methoxy-7-trifluoromethylquinoline is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties .

Biological Activity

4-Chloro-6-methoxy-7-trifluoromethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of electron-withdrawing groups such as trifluoromethyl and chlorine enhances its reactivity and biological potency.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study reported minimal inhibitory concentrations (MICs) ranging from 4 to 20 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The trifluoromethyl group significantly contributes to this activity by enhancing lipophilicity and facilitating membrane penetration .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism involves the induction of apoptosis and cell cycle arrest, attributed to the compound's ability to inhibit key signaling pathways .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. Docking studies suggest that the trifluoromethyl group forms strong interactions with the active site of COX enzymes, enhancing inhibitory potency .
  • Protein-Ligand Interactions : Molecular docking studies reveal that the compound interacts with various protein targets through hydrogen bonding and halogen bonding, leading to altered enzyme activity and cellular responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

SubstituentEffect on Activity
TrifluoromethylIncreases potency significantly
MethoxyEnhances solubility but may reduce potency compared to trifluoromethyl
ChlorineContributes to overall biological activity but less potent than trifluoromethyl derivatives

Studies have shown that replacing the trifluoromethyl group with other substituents generally leads to decreased potency, highlighting its importance in maintaining biological activity.

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains demonstrated that compounds with trifluoromethyl substitutions exhibited lower MIC values compared to their non-fluorinated analogs, confirming the significance of this group in enhancing antimicrobial properties .
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that this compound induced significant cytotoxic effects on MCF-7 cells, with IC50 values indicating potent anticancer activity. Further analysis showed that this compound triggered apoptosis pathways, underscoring its potential as an anticancer agent .

Properties

IUPAC Name

4-chloro-6-methoxy-7-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c1-17-10-4-6-8(12)2-3-16-9(6)5-7(10)11(13,14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJAPOKMQVAINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25759-93-7
Record name 4-chloro-6-methoxy-7-(trifluoromethyl)quinoline
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